molecular formula C13H14N2O4 B12119424 Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo- CAS No. 1023813-54-8

Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo-

Cat. No.: B12119424
CAS No.: 1023813-54-8
M. Wt: 262.26 g/mol
InChI Key: PYSFDZVEXLKHLE-UHFFFAOYSA-N
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Description

Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo- is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a furo[2,3-d]pyrimidine core, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

The synthesis of furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo- can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents under specific reaction conditions . The reaction typically requires the use of a solvent such as ethanol and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an inhibitor of certain enzymes, such as phosphoinositol-3-kinase enzyme alpha (PI3Kα), which plays a crucial role in driving oncogenic growth in various mammalian cells . Additionally, it has been tested for its anti-proliferative activities against pancreatic carcinoma and other cancer cell lines . In industry, it may be used in the development of new targeted anticancer agents and other therapeutic compounds.

Mechanism of Action

The mechanism of action of furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. For example, as a PI3Kα inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and subsequent activation of downstream signaling pathways such as AKT and mTOR . This inhibition disrupts the cellular processes that drive oncogenic growth, leading to reduced proliferation of cancer cells.

Comparison with Similar Compounds

Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo- can be compared with other similar compounds, such as benzo[4,5]furo[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents and specific biological activities. The unique cyclopentyl and methyl groups in furo[2,3-d]pyrimidine-5-carboxylic acid contribute to its distinct properties and potential therapeutic applications. Other similar compounds include piperazinyl-furopyrimidine based scaffolds, which have been studied for their PI3Kα inhibitory activity and anti-cancer properties .

Properties

CAS No.

1023813-54-8

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-cyclopentyl-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c1-7-9(13(17)18)10-11(19-7)14-6-15(12(10)16)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,17,18)

InChI Key

PYSFDZVEXLKHLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)N=CN(C2=O)C3CCCC3)C(=O)O

Origin of Product

United States

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